molecular formula C13H20N2O3S B2816395 N-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-ynamide CAS No. 2411248-64-9

N-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-ynamide

Cat. No. B2816395
CAS RN: 2411248-64-9
M. Wt: 284.37
InChI Key: XJTWHIWMKBIBFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves reactions with hydrazonoyl halides . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by the presence of sulfur at the first position and nitrogen at the third position of the five-membered ring . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions. For instance, 1,2-aminothiols can react with aldehydes under physiological conditions to afford a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can vary widely. For example, the melting point, NMR spectrum, and other properties can be determined experimentally .

Safety and Hazards

The safety and hazards associated with thiazolidine derivatives can vary depending on the specific compound. Some derivatives have been found to exert significant inhibitory activity against the growth of tested bacterial strains .

Future Directions

Thiazolidine derivatives have attracted significant interest due to their diverse biological activities and potential therapeutic applications . Future research will likely focus on developing new synthesis methods, exploring their mechanism of action, and evaluating their therapeutic potential in various disease models .

properties

IUPAC Name

N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-2-5-13(16)14-10-11-6-3-7-12(11)15-8-4-9-19(15,17)18/h11-12H,3-4,6-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTWHIWMKBIBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CCCC1N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-ynamide

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